molecular formula C10H17NO3 B6594044 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 897445-50-0

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B6594044
CAS No.: 897445-50-0
M. Wt: 199.25 g/mol
InChI Key: FOLFDQYCYNSXEU-UHFFFAOYSA-N
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Description

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system. This compound is often used as an intermediate in the synthesis of various pharmaceutical products and has applications in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the reaction of tert-butyl 1-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate with an appropriate oxidizing agent to introduce the oxygen atom into the ring system. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reactants used .

Scientific Research Applications

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in certain synthetic and biological contexts .

Biological Activity

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number114214-49-2
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point252.7 ± 33.0 °C
Flash Point106.6 ± 25.4 °C

Antitumor Activity

Recent studies have indicated that compounds related to the azabicyclo[3.1.0]hexane framework exhibit significant antitumor activity. For instance, a study evaluated several derivatives of this framework and found that certain compounds effectively inhibited cell proliferation in various cancer cell lines, including transformed fibroblast cells (3T3-SV40) and other tumorigenic cells. The mechanism of action appears to involve cytostatic effects, leading to cell cycle arrest at the G0/G1 phase, which is crucial for reducing tumor growth rates .

Opioid Receptor Interaction

Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane can act as selective μ-opioid receptor ligands. These compounds were designed to treat conditions such as pruritus in dogs and demonstrated high binding affinity for the μ receptor while showing selectivity over δ and κ receptors . This selectivity is significant for developing analgesics with fewer side effects commonly associated with non-selective opioid medications.

Study on Cell Cycle Arrest

In a detailed investigation involving the treatment of 3T3-SV40 cells with specific azabicyclo[3.1.0]hexane derivatives, researchers observed a marked decrease in the number of cells transitioning into the S phase of the cell cycle after treatment with compounds derived from this scaffold . The results indicated a potential for these compounds to serve as effective agents in cancer therapy by inducing cell cycle arrest.

Synthesis and Evaluation of Derivatives

A comprehensive study on the synthesis of spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane highlighted their biological evaluation as histone deacetylase inhibitors and antagonists of morphine-induced antinociception . The synthesized compounds showed promising results in vitro, suggesting their potential utility in pain management and cancer treatment.

Properties

IUPAC Name

tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLFDQYCYNSXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1O2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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